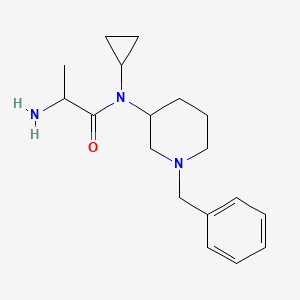
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, and a cyclopropyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzylamine with cyclopropylcarbonyl chloride under basic conditions to form the intermediate N-benzyl-N-cyclopropylcarboxamide. This intermediate is then reacted with 3-aminopropanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups.
科学的研究の応用
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways.
類似化合物との比較
Similar Compounds
2-Amino-N-phenethylbenzamides: Used in the treatment of irritable bowel syndrome.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Investigated as dual inhibitors for Bcr-Abl and histone deacetylase.
Uniqueness
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide stands out due to its unique combination of a piperidine ring, benzyl group, and cyclopropyl group
特性
分子式 |
C18H27N3O |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
2-amino-N-(1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3 |
InChIキー |
GVLDNPVFNOZPCG-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















